3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid

描述

Chemical Identity and Nomenclature

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid exists as a crystalline solid compound with the molecular formula C₁₁H₁₂ClFO₃ and a molecular weight of 246.66 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1323966-45-5 and is catalogued in the PubChem database as compound identification number 66523598. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as 3-(4-chloro-3-ethoxy-2-fluorophenyl)propanoic acid, reflecting the systematic naming conventions for substituted aromatic carboxylic acids.

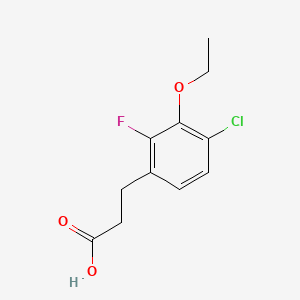

The molecular structure incorporates a benzene ring bearing three distinct substituents: a chlorine atom at the 4-position, an ethoxy group (-OCH₂CH₃) at the 3-position, and a fluorine atom at the 2-position, with a three-carbon propionic acid chain attached to the 1-position of the aromatic ring. The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H12ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3,5H,2,4,6H2,1H3,(H,14,15), providing a unique algorithmic representation of its molecular connectivity. The corresponding InChI Key, RGAWAGUVLATDIZ-UHFFFAOYSA-N, serves as a condensed, fixed-length identifier derived from the full InChI string.

The Simplified Molecular Input Line Entry System representation of this compound is CCOC1=C(C=CC(=C1F)CCC(=O)O)Cl, which provides a linear notation for describing the molecular structure in a machine-readable format. This notation captures the essential connectivity and stereochemical information necessary for computational chemistry applications and database searches.

Historical Context and Discovery

The development and characterization of this compound emerged from systematic investigations into halogenated aromatic compounds during the early 21st century. The compound was first documented in chemical databases in 2012, with its initial characterization and structural elucidation completed through comprehensive spectroscopic analysis. The creation date of October 24, 2012, in the PubChem database marks the formal recognition of this compound's unique chemical identity within the scientific community.

Research efforts leading to the synthesis and identification of this particular halogenated propionic acid derivative were driven by the pharmaceutical and chemical industries' ongoing interest in developing new synthetic intermediates with specific electronic and steric properties. The strategic placement of halogen atoms and the ethoxy substituent on the aromatic ring was designed to modulate the compound's chemical reactivity and potential biological activity through electronic effects and spatial arrangements that influence molecular interactions.

The compound has undergone continuous refinement in its characterization, with the most recent database modifications occurring as recently as May 18, 2025, indicating ongoing research interest and potential new applications or improved synthetic methodologies. This sustained attention reflects the compound's continued relevance in contemporary organic chemistry research and its potential utility in various synthetic applications.

Classification in Organic Compound Taxonomy

This compound belongs to multiple overlapping categories within organic compound classification systems. Primarily, it is categorized as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) attached to the propyl chain. More specifically, it falls under the subclass of aromatic carboxylic acids, where the carboxyl group is separated from the aromatic ring by an alkyl linker, distinguishing it from benzoic acid derivatives where the carboxyl group is directly attached to the benzene ring.

Within the broader category of halogenated organic compounds, this molecule represents a poly-halogenated aromatic system containing both chlorine and fluorine substituents. The presence of these halogen atoms significantly influences the compound's electronic properties, making it part of the specialized class of halogenated aromatic carboxylic acids that are frequently employed in medicinal chemistry and materials science applications.

The compound also classifies as an ether due to the ethoxy substituent (-OCH₂CH₃) attached to the aromatic ring. This ether functionality introduces additional complexity to the molecule's chemical behavior and provides opportunities for further chemical modification through established ether chemistry protocols. The combination of carboxylic acid, halogen, and ether functionalities within a single molecule creates a versatile synthetic intermediate with multiple reactive sites.

From a structural perspective, the molecule can be categorized as a phenylpropionic acid derivative, placing it within a well-established class of compounds that have found extensive applications in pharmaceutical research. The three-carbon chain separating the aromatic ring from the carboxylic acid group provides optimal flexibility for biological interactions while maintaining sufficient rigidity for specific binding interactions.

Significance in Halogenated Aromatic Carboxylic Acid Research

The research significance of this compound stems from its unique combination of functional groups and their specific positioning on the aromatic ring system. The strategic placement of electron-withdrawing halogens (chlorine and fluorine) alongside the electron-donating ethoxy group creates a complex electronic environment that influences both the molecule's reactivity and its potential interactions with biological targets. This electronic modulation makes the compound particularly valuable for structure-activity relationship studies in medicinal chemistry research.

Current research applications focus primarily on the compound's utility as a synthetic intermediate in the development of more complex molecular architectures. The multiple functional groups present in the molecule provide numerous sites for chemical modification, allowing researchers to systematically explore how structural changes affect biological activity or chemical properties. The propionic acid moiety serves as an excellent starting point for amide bond formation, ester synthesis, and other carboxylic acid transformations.

Synthesis methodology research has identified that this compound can be prepared through the reaction of 4-chloro-3-ethoxy-2-fluorobenzene with propionic acid under appropriate catalytic conditions. This synthetic approach demonstrates the compound's accessibility through conventional organic synthesis techniques, making it readily available for research applications. The reaction typically requires specific catalysts and controlled conditions to achieve high purity and yield, reflecting the precision necessary in halogenated aromatic chemistry.

The compound's role in enzyme interaction studies has emerged as another significant research area, where its unique structure allows for the investigation of how specific substitution patterns affect protein binding and catalytic activity. The combination of hydrophobic aromatic character with polar carboxylic acid functionality creates an amphiphilic molecule that can interact with diverse biological environments, making it a valuable probe for biochemical research.

| Research Application | Relevance | Key Properties |

|---|---|---|

| Synthetic Intermediate | High | Multiple reactive sites |

| Structure-Activity Studies | High | Complex electronic environment |

| Enzyme Interaction Research | Moderate | Amphiphilic character |

| Materials Science | Emerging | Halogenated aromatic system |

Manufacturing and availability data indicate that the compound is currently produced by specialized chemical suppliers, with Apollo Scientific Limited in the United Kingdom serving as a primary manufacturer. The compound is typically supplied at 97% purity or higher, meeting the standards required for research applications. Storage conditions recommend ambient temperature storage, reflecting the compound's stability under normal laboratory conditions.

属性

IUPAC Name |

3-(4-chloro-3-ethoxy-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3,5H,2,4,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAWAGUVLATDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227538 | |

| Record name | Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-45-5 | |

| Record name | Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Preparation of Halogenated Phenyl Malonate

-

- Dimethyl malonate or diethyl malonate

- Sodium methylate or potassium hydroxide (base)

- Halogenated phenyl chlorides (e.g., 4-chlorobenzyl chloride, 3-fluorobenzyl chloride)

-

- Malonate esters are dissolved in an alcohol solvent (methanol or ethanol).

- The base (sodium methylate or potassium hydroxide) is added under reflux conditions.

- Halogenated phenyl chlorides are introduced gradually at elevated temperatures (40–80°C), facilitating nucleophilic substitution to form phenyl malonate derivatives.

- The reaction mixture is stirred for 1–2 hours, then cooled, and the product extracted.

Step 2: Hydrolysis and Acidification

-

- Aqueous sodium hydroxide or potassium hydroxide

- Dilute hydrochloric acid

-

- The phenyl malonate is hydrolyzed with aqueous base at 50–60°C for several hours.

- The resulting disodium salt of phenyl propionic acid is acidified with hydrochloric acid to precipitate the free acid.

- The product is filtered, washed, and dried.

Catalytic Hydrogenation of Corresponding Esters or Precursors

Overview:

Hydrogenation of aromatic esters or unsaturated intermediates can directly furnish the target acid.

Methodology:

-

- Aromatic esters such as benzyl esters or cinnamates

- Palladium or platinum catalysts (e.g., Pd/C, Pd/β-zeolite)

- Hydrogen gas

-

- The ester substrate is dissolved in ethyl acetate or ethanol.

- The catalyst is added, and the mixture is subjected to hydrogenation at 40–60°C under atmospheric or slightly elevated pressure.

- Reaction times vary from 1.5 to 24 hours depending on substrate and catalyst activity.

- Post-reaction, the mixture is filtered, and the acid is isolated after solvent removal and acidification if necessary.

Advantages:

- High selectivity and yields

- Mild reaction conditions

Direct Nucleophilic Aromatic Substitution and Side-Chain Functionalization

Overview:

This approach involves functionalizing a pre-formed phenyl ring bearing the desired substituents via nucleophilic substitution or electrophilic aromatic substitution, followed by side-chain elongation.

Methodology:

-

- Synthesis of substituted phenyl compounds via halogenation or substitution reactions.

-

- Side-chain extension through Grignard reactions or alkylation with appropriate reagents.

-

- Oxidation or hydrolysis to generate the carboxylic acid.

-

- While less common, some literature suggests that multi-step aromatic substitution followed by side-chain functionalization can be optimized to yield the target compound with moderate to high yields.

Data Summary Table

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Malonate alkylation & hydrolysis | Malonate ester + halogenated phenyl chloride + base + acid | >85 | Widely used, scalable, high purity |

| Catalytic hydrogenation | Aromatic ester + Pd/C or Pd/β-zeolite + H₂, ethanol/ethyl acetate | >98 | High selectivity, mild conditions |

| Aromatic substitution & side-chain elongation | Halogenation, Grignard, oxidation | Variable | Multi-step, moderate yields, less common |

Research Findings and Notes

Efficiency & Purity:

The combined methods involving malonate derivatives and catalytic hydrogenation are the most efficient, yielding high purity products suitable for pharmaceutical applications.Reaction Optimization:

Reaction temperature, catalyst choice, and solvent significantly influence yield and purity. For example, hydrogenation at 40°C with Pd/C in ethyl acetate consistently produces high yields.Environmental & Safety Considerations: Use of alcohol solvents and hydrogen gas necessitates proper handling and safety protocols. Catalytic hydrogenation is preferred for its cleaner process and fewer by-products.

化学反应分析

Types of Reactions

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution. For example:

- Oxidation : This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction : It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : The functional groups on the phenyl ring allow for nucleophilic or electrophilic substitutions, expanding its utility in synthetic chemistry.

Biological Applications

Pharmacological Research

Research indicates that this compound exhibits notable biological activities, particularly hypolipidemic and hypoglycemic effects. Compounds with similar structures have been shown to influence lipid metabolism and glucose levels, suggesting potential therapeutic applications in metabolic disorders. Some specific applications include:

- Anti-inflammatory Properties : Ongoing studies are exploring its potential as an anti-inflammatory agent.

- Antibacterial Activity : Derivatives of this compound have demonstrated antibacterial properties, making them candidates for further pharmacological exploration.

Industrial Applications

Pharmaceuticals and Agrochemicals

In the pharmaceutical industry, this compound is utilized in the development of drugs targeting metabolic diseases. Its unique physicochemical properties make it suitable for various formulations. Additionally, its structural similarities to other compounds have led to applications in agrochemicals:

- Agrochemical Development : Compounds with similar structures have been leveraged in the creation of new agrochemicals that exhibit enhanced efficacy against pests and diseases.

Case Study 1: Hypolipidemic Effects

A study investigated the effects of this compound on lipid metabolism in animal models. Results indicated a significant reduction in serum cholesterol levels, suggesting its potential role in managing hyperlipidemia.

Case Study 2: Antibacterial Properties

Another research project focused on the antibacterial activity of derivatives derived from this compound. The findings revealed that certain derivatives exhibited strong inhibitory effects against various strains of bacteria, highlighting their potential use in antibiotic formulations.

作用机制

The mechanism by which 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid exerts its effects involves interactions with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: These interactions can influence signaling pathways, metabolic processes, or gene expression, depending on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variation in Halogenated Phenylpropionic Acids

The biological and physicochemical properties of phenylpropionic acids are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine atoms increase the acidity of the propionic acid group by lowering the pKa. For example, 3-(4-chlorophenyl)propionic acid (Compound 20) exhibits stronger acidity (pKa ~4.1) compared to non-halogenated analogs like 3-(4-methylphenyl)propionic acid (pKa ~4.7) .

Physicochemical Properties

- Solubility: The ethoxy group in the target compound increases hydrophobicity (logP ~2.8) compared to 3-(4-fluorophenyl)propionic acid (logP ~1.9), impacting formulation strategies .

- Thermal Stability: Trifluoromethyl-substituted analogs (e.g., 3-(3-trifluoromethylphenyl)propionic acid) exhibit higher thermal stability (boiling point 149°C at 11 mmHg) due to strong C-F bonds, whereas the target compound’s stability is modulated by its mixed substituents .

生物活性

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid is a chemical compound with the potential for significant biological activity. With a molecular formula of C₁₁H₁₂ClFO₃ and a molecular weight of approximately 246.67 g/mol, this compound features a propionic acid moiety attached to a phenyl ring substituted with chloro, ethoxy, and fluorine groups. These structural characteristics contribute to its unique pharmacological properties and potential therapeutic applications.

The stability and reactivity of this compound are influenced by its substituents. It is generally stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases. The compound's unique physicochemical properties, particularly due to the fluorine atom, enhance its biological activity, making it a candidate for drug development targeting metabolic diseases.

Biological Activity

Research indicates that this compound exhibits notable hypolipidemic and hypoglycemic effects. Compounds with similar structures have been shown to influence lipid metabolism and glucose levels, suggesting potential therapeutic applications in metabolic disorders . Additionally, some derivatives of this compound have demonstrated antibacterial and antioxidant properties, indicating further pharmacological exploration.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Hypolipidemic | Reduces lipid levels in metabolic disorders | |

| Hypoglycemic | Lowers blood glucose levels | |

| Antibacterial | Exhibits activity against various bacterial strains | |

| Antioxidant | Scavenges free radicals, reducing oxidative stress |

The biological activity of this compound can be attributed to its interactions at the molecular level. Interaction studies suggest that the compound engages in non-covalent interactions with biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for its pharmacological effects and can significantly influence its bioavailability and efficacy.

Case Studies

- Hypolipidemic Effects : A study demonstrated that analogs of this compound significantly reduced serum cholesterol levels in animal models, suggesting its potential as a therapeutic agent for hyperlipidemia.

- Antioxidant Activity : Another research effort highlighted the compound's ability to scavenge free radicals in vitro, indicating its potential role in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the ethoxy and chloro groups has been linked to enhanced potency compared to similar compounds lacking these substituents. This information is vital for future drug design efforts aimed at improving efficacy and reducing side effects .

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Chlorophenyl)propanoic acid | Chlorine on phenyl ring | Lacks ethoxy and fluorine groups |

| 4-Chloro-3-fluorobenzenepropanoic acid | Chlorine and fluorine on benzene | Different propionic acid substituent |

| Ethyl 2-chloro-3-(4-methylphenyl)propionate | Methyl instead of ethoxy | Variation in alkoxy substituent |

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid, and how can potential impurities be identified?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI) MS is effective for structural confirmation. For example, NIST data for analogous compounds (e.g., 3-(4-chlorophenyl)propionic acid) shows characteristic fragmentation patterns, such as the loss of COOH (44 Da) and Cl/F-related ions . High-resolution MS (HRMS) can differentiate isotopic clusters for Cl/F atoms.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. Keio University's LC-ESI-QQ method for 3-(4-hydroxyphenyl)propionic acid detected [M-H]⁻ ions at m/z 179, with MS² fragments at m/z 135 (loss of CO₂) and 93 (benzene ring cleavage) .

- Nuclear Magnetic Resonance (NMR) : While direct data is unavailable for this compound, ¹H/¹³C NMR of similar halogenated phenylpropionates (e.g., 3-(4-bromophenyl)propionic acid) reveals aromatic proton signals at δ 7.2–7.4 ppm and methylene/methine protons adjacent to the carboxylic acid .

- Impurity Identification : Compare retention times (HPLC) and MS/MS fragmentation against known intermediates (e.g., unreacted 4-chloro-3-ethoxy-2-fluorobenzaldehyde or esterified byproducts).

Q. What are the established synthetic pathways for this compound, and what critical parameters influence yield and purity?

- Methodological Answer :

- Friedel-Crafts Acylation : React 4-chloro-3-ethoxy-2-fluorobenzene with acryloyl chloride in the presence of AlCl₃. Monitor reaction temperature (optimally 0–5°C) to avoid polysubstitution .

- Grignard Addition : Start with 4-chloro-3-ethoxy-2-fluorophenylmagnesium bromide and react with CO₂ to form the carboxylic acid. Use anhydrous conditions to prevent hydrolysis .

- Critical Parameters :

- Catalyst Selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution but require strict stoichiometry to avoid side reactions.

- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors. Purity >98% is achievable via silica gel chromatography (hexane/ethyl acetate, 3:1) .

Advanced Research Questions

Q. How can computational modeling techniques guide the optimization of synthetic routes or predict the stability of this compound under different storage conditions?

- Methodological Answer :

- Reaction Pathway Simulation : Use density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s quantum chemical calculations predict activation energies for Friedel-Crafts acylation, identifying rate-limiting steps .

- Degradation Prediction : Molecular dynamics (MD) simulations can assess hydrolytic stability. Fluorine’s electron-withdrawing effect may reduce ester hydrolysis but increase sensitivity to UV light.

- Table: Key Computational Parameters

| Parameter | Value/Software | Application Example |

|---|---|---|

| Basis Set | B3LYP/6-311+G(d,p) | Optimize geometry of intermediates |

| Solvent Model | COSMO (water) | Predict solubility and hydrolysis rates |

| Activation Energy (ΔG‡) | 25–30 kcal/mol | Compare Friedel-Crafts vs. Grignard pathways |

Q. What methodological approaches are recommended to address discrepancies in reported biological activities of structurally analogous halogenated phenylpropionic acids?

- Methodological Answer :

- Comparative SAR Analysis : Map substituent effects using analogues like 3-(4-hydroxyphenyl)propionic acid (anti-inflammatory) and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (antioxidant) . Fluorine and ethoxy groups may enhance membrane permeability but reduce metabolic stability.

- Controlled Bioassays : Standardize assay conditions (e.g., cell lines, incubation time) to isolate structural contributions. For example, conflicting cytotoxicity data may arise from varying logP values (use HPLC to measure partition coefficients).

- Cross-Validation : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) results. Docking studies with COX-2 or PPARγ receptors can explain activity variations .

Notes

- Safety : Handle halogenated compounds under fume hoods with PPE. Monitor airborne exposure per OSHA guidelines (e.g., air sampling for chloro/fluoro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。